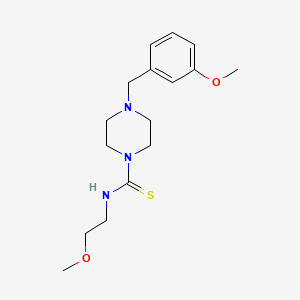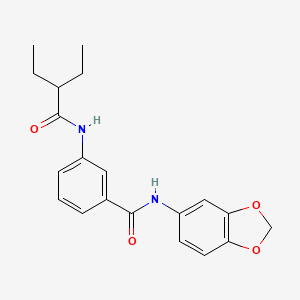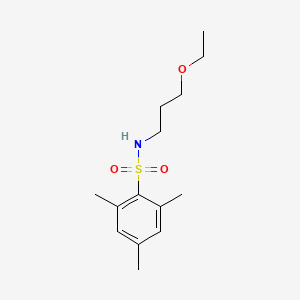![molecular formula C24H20N2O4S3 B4591096 N,N'-(sulfonyldi-3,1-phenylene)bis[2-(2-thienyl)acetamide]](/img/structure/B4591096.png)
N,N'-(sulfonyldi-3,1-phenylene)bis[2-(2-thienyl)acetamide]
Vue d'ensemble
Description
N,N'-(sulfonyldi-3,1-phenylene)bis[2-(2-thienyl)acetamide] is a useful research compound. Its molecular formula is C24H20N2O4S3 and its molecular weight is 496.6 g/mol. The purity is usually 95%.
The exact mass of the compound N,N'-(sulfonyldi-3,1-phenylene)bis[2-(2-thienyl)acetamide] is 496.05852064 g/mol and the complexity rating of the compound is 727. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N,N'-(sulfonyldi-3,1-phenylene)bis[2-(2-thienyl)acetamide] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N'-(sulfonyldi-3,1-phenylene)bis[2-(2-thienyl)acetamide] including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
- A study by Bae, Miyatake, and Watanabe (2009) on sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups for fuel-cell applications demonstrated their promising properties for such applications due to their high proton conductivity and mechanical properties (Bae, Miyatake, & Watanabe, 2009).
- Mahmoodi and Khazaei (2017) developed Sulfonylbis(1,4-phenylene)bis(sulfamic acid) as an eco-benign, efficient, reusable, and heterogeneous catalyst for the synthesis of mono- and bis-chromene derivatives, highlighting its environmental friendliness and high reusability (Mahmoodi & Khazaei, 2017).
- Hajipour et al. (2009) synthesized new optically active poly(azo-ester-imide)s via interfacial polycondensation, indicating potential applications in optoelectronic devices due to their optical activities and thermal stabilities (Hajipour, Zahmatkesh, Roosta, & Ruoho, 2009).
Material Applications
- Fujimoto et al. (2005) synthesized a series of poly(phenylene)-based polyelectrolytes via Diels−Alder polymerization, demonstrating their potential as materials for polymer electrolyte membrane fuel cells due to their high proton conductivity and chemical/thermal stability (Fujimoto, Hickner, Cornelius, & Loy, 2005).
- Asundaria and Patel (2013) explored the antimicrobial activity of bissydnone based on sulfonamide derivatives, showing effectiveness against both Gram-positive and Gram-negative bacteria, which indicates their potential for developing new antimicrobial agents (Asundaria & Patel, 2013).
Polymer and Catalysis Research
- The design of electrophoretic and biocompatible poly(2-oxazoline)s initiated by perfluoroalkanesulfoneimides, as investigated by Hayashi and Takasu (2015), suggests applications in bioactive glass coating and biocompatibility enhancement for medical devices (Hayashi & Takasu, 2015).
- Patel and Patel (2008) reported on the synthesis and characterization of poly(amido-imide)s via intermolecular Diels-Alder reactions, indicating moderate thermal stability and potential for glass fiber composite laminates in engineering applications (Patel & Patel, 2008).
Propriétés
IUPAC Name |
2-thiophen-2-yl-N-[3-[3-[(2-thiophen-2-ylacetyl)amino]phenyl]sulfonylphenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O4S3/c27-23(15-19-7-3-11-31-19)25-17-5-1-9-21(13-17)33(29,30)22-10-2-6-18(14-22)26-24(28)16-20-8-4-12-32-20/h1-14H,15-16H2,(H,25,27)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OREPGSJPDFDKPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)C2=CC=CC(=C2)NC(=O)CC3=CC=CS3)NC(=O)CC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(3,4-dichlorobenzyl)-4-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperazine](/img/structure/B4591026.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N~1~-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}glycinamide](/img/structure/B4591028.png)
![N-[3-(diethylamino)propyl]cyclohexanecarboxamide](/img/structure/B4591030.png)
![5-benzyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4591043.png)
![(5E)-2-(4-benzylpiperazin-1-yl)-5-[2-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B4591046.png)
![1-[(4-chlorophenyl)sulfonyl]-4-(2-thienylmethyl)piperazine](/img/structure/B4591060.png)
![N-[(4-butylphenyl)carbamothioyl]-2-chloro-5-iodobenzamide](/img/structure/B4591070.png)

![(4E)-4-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4591080.png)
![2-fluoro-N-[2-(4-methyl-1-piperazinyl)ethyl]benzamide](/img/structure/B4591087.png)
![ethyl 4-[({[5-({[(4-chlorophenyl)carbonyl]amino}methyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B4591089.png)
![1-(1,2-dimethyl-1H-indol-3-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B4591095.png)

